REACTION_CXSMILES
|
[OH-].[Na+].CC(O)(C)[C:5]#[C:6][C:7]1[CH:12]=[CH:11][C:10]([F:13])=[C:9]([F:14])[C:8]=1[F:15]>CC(C)=O>[C:6]([C:7]1[CH:12]=[CH:11][C:10]([F:13])=[C:9]([F:14])[C:8]=1[F:15])#[CH:5] |f:0.1|
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
229 g
|
Type
|
reactant
|
Smiles
|
CC(C#CC1=C(C(=C(C=C1)F)F)F)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is produced
|
Type
|
DISTILLATION
|
Details
|
is distilled off
|
Type
|
DISTILLATION
|
Details
|
This was purified by distillation under a reduced pressure (101 to 108° C./34 kPa (256 mmHg))
|
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C1=C(C(=C(C=C1)F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 110 g | |
YIELD: CALCULATEDPERCENTYIELD | 65.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |